molecular formula C19H18N2O4 B14306998 1-(4-Ethoxyphenyl)-4-(2-nitrophenyl)-3,4-dihydropyridin-2(1H)-one CAS No. 116482-14-5

1-(4-Ethoxyphenyl)-4-(2-nitrophenyl)-3,4-dihydropyridin-2(1H)-one

Cat. No.: B14306998
CAS No.: 116482-14-5
M. Wt: 338.4 g/mol
InChI Key: OZMZDCXCSHAWRX-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-4-(2-nitrophenyl)-3,4-dihydropyridin-2(1H)-one is an organic compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their diverse pharmacological activities, particularly in the field of cardiovascular medicine. This compound is characterized by the presence of an ethoxyphenyl group and a nitrophenyl group attached to a dihydropyridinone core.

Preparation Methods

The synthesis of 1-(4-Ethoxyphenyl)-4-(2-nitrophenyl)-3,4-dihydropyridin-2(1H)-one typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable solvent. The reaction conditions often require heating and can be catalyzed by acids or bases to improve yield and reaction rate.

Industrial production methods may involve optimization of the reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-4-(2-nitrophenyl)-3,4-dihydropyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium ethoxide or potassium tert-butoxide are commonly used.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation typically yields pyridine derivatives, while reduction results in the formation of amino-substituted dihydropyridines.

Scientific Research Applications

1-(4-Ethoxyphenyl)-4-(2-nitrophenyl)-3,4-dihydropyridin-2(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Dihydropyridine derivatives are known for their use as calcium channel blockers in the treatment of hypertension and angina. Research is ongoing to explore new therapeutic applications.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-4-(2-nitrophenyl)-3,4-dihydropyridin-2(1H)-one and its derivatives often involves interaction with molecular targets such as ion channels, enzymes, and receptors. For example, dihydropyridine derivatives act as calcium channel blockers by inhibiting the influx of calcium ions into cardiac and smooth muscle cells, leading to vasodilation and reduced blood pressure.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-4-(2-nitrophenyl)-3,4-dihydropyridin-2(1H)-one can be compared with other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds share a similar core structure but differ in their substituents, which influence their pharmacological properties and therapeutic applications.

    Nifedipine: Used primarily for the treatment of hypertension and angina.

    Amlodipine: Known for its long duration of action and use in treating hypertension and coronary artery disease.

    Felodipine: Utilized for its vasodilatory effects in the management of hypertension.

Properties

CAS No.

116482-14-5

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-4-(2-nitrophenyl)-3,4-dihydropyridin-2-one

InChI

InChI=1S/C19H18N2O4/c1-2-25-16-9-7-15(8-10-16)20-12-11-14(13-19(20)22)17-5-3-4-6-18(17)21(23)24/h3-12,14H,2,13H2,1H3

InChI Key

OZMZDCXCSHAWRX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CC(CC2=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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